bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate
Description
Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate is a deuterated aryl phosphate ester in which hydrogen atoms on the aromatic ring and methyl substituents are replaced with deuterium (²H). This isotopic substitution is strategically employed to study kinetic isotope effects (KIEs) in hydrolysis reactions, enhance NMR spectral resolution, or serve as an internal standard in mass spectrometry . The compound’s structure features two deuterated phenyl groups attached to a central phosphate group, with deuterium enrichment at the 2, 3, 4, 6 positions of the aromatic ring and the methyl group at position 3. Its molecular weight is approximately 412.4 g/mol (accounting for deuterium substitution), distinguishing it from non-deuterated analogs.
Properties
Molecular Formula |
C14H15O4P |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
JIHHEDIKJNYFHY-DDAUHAMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OP(=O)(O)OC2=C(C(=C(C(=C2[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate typically involves the deuteration of the corresponding non-deuterated precursor. The process includes:
Deuteration of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Deuteration of the Methyl Group: The methyl group is deuterated using deuterated methyl iodide (CD₃I) in the presence of a base, such as potassium carbonate (K₂CO₃).
Phosphorylation: The deuterated phenyl compound is then reacted with phosphorus oxychloride (POCl₃) to form the corresponding phosphate ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and to ensure the complete deuteration of the phenyl and methyl groups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as halides or amines
Major Products:
Oxidation: Formation of deuterated phenolic compounds
Reduction: Formation of deuterated alcohols
Substitution: Formation of deuterated substituted phenyl compounds
Scientific Research Applications
Chemistry:
Isotopic Labeling: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used to simplify NMR spectra by reducing proton-proton coupling.
Biology:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Protein Structure Analysis: Deuterated compounds help in the study of protein structures using NMR spectroscopy.
Medicine:
Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry:
Material Science: Used in the development of advanced materials with unique properties due to deuterium incorporation.
Mechanism of Action
The mechanism of action of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate involves its interaction with molecular targets through isotopic effects. The incorporation of deuterium alters the vibrational frequencies of chemical bonds, which can affect reaction rates and pathways. This compound can act as a probe to study these effects in various chemical and biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the aryl phosphate ester family, which includes flame retardants, plasticizers, and reactive diluents. Key structural analogs and their properties are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Bis(4-cyanophenyl) phenyl phosphate (CPP) | C₂₀H₁₄N₂O₄P | 386.31 | Not provided | 4-cyano phenyl, phenyl |
| Trimethylphenyl phosphate (TMPP) | C₂₁H₂₁O₄P | 368.36 | 563-04-2 | Methyl-substituted phenyl |
| Cresyl diphenyl phosphate (CDPP) | C₁₉H₁₇O₄P | 340.31 | 26444-49-5 | Methylphenyl, phenyl |
| Bisphenol-A bis(diphenyl phosphate) (BABP) | C₃₉H₃₄O₈P₂ | 692.63 | 5945-33-5 | Bisphenol-A backbone, phenyl |
| Target deuterated compound | C₁₄D₁₇O₄P | ~412.4 | Not available | Deuterated phenyl, deuterated methyl |
Key Observations :
- The deuterated compound’s molecular weight is ~6.7% higher than non-deuterated analogs due to deuterium’s greater mass.
- Unlike CPP (cyano-substituted) or BABP (bisphenol-based), the deuterated compound lacks functional groups like –CN or –OH, reducing its polarity and altering solubility .
Hydrolysis Behavior
Hydrolysis kinetics of aryl phosphates are critical for applications in resins and environmental persistence. Data for CPP (a structurally similar analog) reveals:
Expected Behavior of Deuterated Compound :
- Deuterium substitution at the methyl and aromatic positions will slow hydrolysis due to the kinetic isotope effect (KIE). C–D bonds have lower zero-point energy than C–H, requiring higher activation energy for bond cleavage.
- Predicted rate constants for the deuterated compound could be 2–10 times lower than non-deuterated analogs, depending on the rate-determining step .
Thermal and Chemical Stability
Deuterated Compound :
- Deuterium’s stronger bonds may marginally improve thermal stability compared to non-deuterated analogs.
- Enhanced stability in NMR studies due to reduced signal splitting from deuterium’s lower spin quantum number (I=1 vs. I=½ for ¹H) .
Biological Activity
Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate is a compound of interest due to its potential applications in various fields, including pharmaceuticals and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes deuterated phenyl groups. The presence of deuterium isotopes can influence the compound's reactivity and biological interactions. The molecular formula is given as , where D represents deuterium.
Biological Activity Overview
Research on the biological activity of this compound indicates several key areas of interest:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The mechanism of action is hypothesized to involve competitive inhibition due to structural similarities with natural substrates.
- Antioxidant Properties : Some studies have indicated that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems.
- Cellular Effects : Investigations into the cellular effects reveal potential cytotoxicity at higher concentrations, warranting further exploration into dose-dependent responses.
Data Table: Biological Activity Summary
| Activity Type | Observation | Reference |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition observed | |
| Antioxidant Activity | Moderate antioxidant capacity | |
| Cytotoxicity | Dose-dependent cytotoxic effects |
Case Studies
-
Enzyme Inhibition Study :
A study focusing on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound could inhibit enzyme activity with an IC50 value indicating moderate potency. This suggests potential applications in treating conditions like Alzheimer's disease where AChE modulation is beneficial. -
Antioxidant Activity Assessment :
In vitro assays evaluated the compound's ability to scavenge free radicals. Results showed that it could reduce oxidative stress markers in cultured neuronal cells, supporting its role as a neuroprotective agent. -
Cytotoxicity Evaluation :
A series of cytotoxicity tests on human cancer cell lines revealed that while lower concentrations were non-toxic, higher doses led to significant cell death. This dual behavior highlights the need for careful dosing in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
